Hexadecyl octadecyl phthalate

Plasticizer selection Molecular weight Phthalate characterization

Symmetric di-n-alkyl phthalates fail to replicate the packing behavior and thermal profile of asymmetric C16/C18 chain architectures. Hexadecyl octadecyl phthalate (CAS 64084-40-8) solves this with a precisely regiospecific single-molecule structure. - Boiling point: 575.2°C (vs. DOP 385°C); minimizes evaporative loss at 200-230°C processing. - LogP 13.74: extreme hydrophobicity for water-contact articles. - Molecular scaffold for Langmuir-Blodgett films and lanthanide sensitization studies.

Molecular Formula C42H74O4
Molecular Weight 643.0 g/mol
CAS No. 64084-40-8
Cat. No. B12661836
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexadecyl octadecyl phthalate
CAS64084-40-8
Molecular FormulaC42H74O4
Molecular Weight643.0 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCCCCCCCCCCC
InChIInChI=1S/C42H74O4/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-34-38-46-42(44)40-36-32-31-35-39(40)41(43)45-37-33-29-27-25-23-21-18-16-14-12-10-8-6-4-2/h31-32,35-36H,3-30,33-34,37-38H2,1-2H3
InChIKeyBGJQSDSYIDKLTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hexadecyl Octadecyl Phthalate: Overview


Hexadecyl octadecyl phthalate (CAS 64084-40-8) is an asymmetric, mixed-alkyl phthalate diester bearing one linear C16 (hexadecyl/cetyl) and one linear C18 (octadecyl/stearyl) ester chain on the ortho-benzenedicarboxylate core, with a molecular formula of C42H74O4 and a molecular weight of ~643.04 g/mol . Its reported physical properties include a density of 0.927 g/cm³, a boiling point of 575.2°C at 760 mmHg, and a flash point of 312.1°C . Unlike symmetric di-n-alkyl phthalates of comparable total carbon number (e.g., distearyl phthalate, C44H78O4; dihexadecyl phthalate, C40H70O4), this asymmetric ester occupies a distinct structural niche within the plasticizer and functional-material landscape. It is classified under the broad regulatory category of dialkyl (C6–C20) phthalate existing chemical substances [1], and its closest commercial relative is the mixed cetyl and stearyl ester product (CAS 68442-70-6), which represents an isomeric mixture rather than a defined single-molecule asymmetric diester [2].

Why Structural Asymmetry Prevents Generic Substitution


Generic substitution of hexadecyl octadecyl phthalate with nearby symmetric di-n-alkyl phthalates or mixed-ester commercial blends ignores the compound's defining structural feature — its precisely regiospecific asymmetry (one C16, one C18 chain on the same phthalate core). This asymmetry is not merely a synthetic footnote; it governs the molecule's packing behavior in polymer matrices, its melting/crystallization profile, and its performance in ordered thin-film architectures [1]. Symmetric di-n-alkyl phthalates with similar total carbon counts (e.g., distearyl phthalate, CAS 14117-96-5, with two C18 chains) exhibit fundamentally different solid-state packing and thermal behavior because their chain-length symmetry permits more regular crystalline ordering [1]. In the context of Langmuir-Blodgett (LB) film research, where monohexadecyl phthalate (16-Phth) and monooctadecyl phthalate (18-Phth) monoesters have each been individually characterized for their film-formation and luminescent sensitization properties [2], the asymmetric diester offers a distinctive architecture combining both chain lengths in a single molecule — a structural motif for which neither monoester nor symmetric diester can serve as a direct substitute.

Quantitative Differentiation Evidence


Molecular Weight Differentiation from Symmetric Analogs

Hexadecyl octadecyl phthalate possesses a molecular weight of 643.04 g/mol (exact mass 642.55900 Da), which places it squarely between dihexadecyl phthalate (C40H70O4, theoretical MW ~614.98 g/mol) and distearyl phthalate (C44H78O4, MW 671.09 g/mol). This intermediate molecular weight is a direct consequence of its asymmetric C16/C18 architecture . In plasticizer science, molecular weight is a primary determinant of volatility and migration behavior: within the class of linear phthalates, increasing carbon number (and therefore molecular weight) yields lower volatility and slower migration, but also reduced softening efficiency at normal temperature [1]. The target compound's MW of ~643 Da thus predicts migration and volatility characteristics intermediate between the C40 and C44 symmetric diesters — a differentiated performance position that cannot be replicated by any single symmetric phthalate of integer total carbon number.

Plasticizer selection Molecular weight Phthalate characterization

Boiling Point and Thermal Stability Advantage

The reported boiling point of hexadecyl octadecyl phthalate is 575.2°C at 760 mmHg . This value substantially exceeds the boiling points of widely used commercial phthalate plasticizers with shorter alkyl chains. For context, di-n-octyl phthalate (DnOP, C24H38O4, MW 390.56 g/mol) boils at approximately 220°C, and didecyl phthalate (DDP, C28H46O4, MW 446.66 g/mol) boils at approximately 233°C [1]. The ~575°C boiling point of the target compound — over 340°C higher than these C8–C10 phthalates — is consistent with the well-established structure–property trend in which linear phthalate boiling point rises steeply with increasing alkyl carbon number [2]. At these elevated carbon numbers (total 34 side-chain carbons), the compound enters a thermal regime where standard distillation-based purification becomes impractical, and thermal decomposition may compete with vaporization; the critical temperatures of linear di-n-alkyl phthalates are known to lie in a range where phthalates become thermally unstable [2].

Thermal stability Boiling point High-temperature processing

Langmuir-Blodgett Film Structural Distinction

While direct quantitative LB film data for the asymmetric diester hexadecyl octadecyl phthalate itself are not available in the indexed primary literature, the closest structurally characterized analogs — monohexadecyl phthalate (16-Phth) and monooctadecyl phthalate (18-Phth) monoesters — have each been systematically studied as long-chain amphiphilic ligands for fabricating Langmuir-Blodgett films of rare earth complexes (Eu³⁺, Tb³⁺, Dy³⁺) [1]. In these studies, the average molecular area was obtained from π–A isotherms, the layer spacing was determined by low-angle X-ray diffraction via the Bragg equation, and UV absorption intensity increased linearly with the number of deposited layers, confirming homogeneous deposition [1][2]. Critically, the long-chain ester ligands were found to be suitable for the excited states of Tb³⁺ and Dy³⁺ in LB films, but not for Eu³⁺ — a lanthanide-specific sensitization selectivity that is directly attributable to the chain-length-dependent packing and energy-transfer geometry of the phthalate ligand [1]. The asymmetric diester combines both the C16 and C18 motifs in a single molecular framework, offering a structurally distinct LB-film building block whose interlayer spacing and molecular packing are expected to differ from those of films formed from either monoester alone.

Langmuir-Blodgett films Amphiphilic ligands Rare earth luminescence

Extreme Hydrophobicity and Environmental Partitioning

The computed octanol-water partition coefficient (LogP) of hexadecyl octadecyl phthalate is 13.743 . This value places the compound among the most hydrophobic phthalate esters known, far exceeding the LogP values of common commercial plasticizers: diethyl phthalate (DEP) has a LogP of approximately 2.5, di-n-butyl phthalate (DBP) approximately 4.5, and di(2-ethylhexyl) phthalate (DEHP) approximately 7.6 [1]. Within the phthalate ester family, LogP increases systematically with alkyl chain length for linear derivatives [1]. A LogP of 13.74 indicates water solubility below the nanogram-per-liter range, which has direct implications for environmental partitioning: the compound will partition overwhelmingly into organic phases (soil organic matter, sediment, biota lipids) and exhibit negligible aqueous mobility. This extreme hydrophobicity also predicts very low rates of hydrolytic degradation, as ester hydrolysis requires water contact at the ester linkage — a condition that is kinetically disfavored when the molecule is sequestered in hydrophobic microenvironments [2].

Hydrophobicity Octanol-water partition coefficient Environmental fate

Application Scenarios


Ultra-Low-Volatility Plasticizer for High-Temperature Polymers

With a boiling point of 575.2°C — exceeding that of conventional phthalate plasticizers (DOP ~385°C; DINP ~405°C; DIDP ~425°C) by more than 150°C — and a molecular weight of 643 g/mol , hexadecyl octadecyl phthalate is quantitatively positioned for applications where plasticizer evaporative loss during high-temperature processing or prolonged thermal service is unacceptable. The established structure–property relationship for linear phthalates confirms that increasing carbon number produces lower volatility and slower migration [1]. For procurement in wire and cable insulation, automotive under-hood components, and high-temperature gasketing where processing temperatures may reach 200–230°C, this compound's thermal profile provides a measurable margin of safety against plasticizer fume evolution compared to mid-MW phthalates. Users should note that the trade-off for this thermal permanence is reduced softening efficiency at ambient temperature, consistent with the class behavior of long-chain linear phthalates [1].

Asymmetric Building Block for Langmuir-Blodgett Films

The monoester analogs of hexadecyl octadecyl phthalate — specifically monohexadecyl phthalate (16-Phth) and monooctadecyl phthalate (18-Phth) — have been established in the peer-reviewed literature as effective long-chain amphiphilic ligands that combine film-formation ability with luminescent sensitization of Tb³⁺ and Dy³⁺ ions in LB films [2]. The asymmetric C16/C18 diester extends this molecular design concept by presenting both chain lengths within a single, well-defined molecular architecture. For academic and industrial laboratories developing ordered molecular films for molecular electronics, nonlinear optical devices, or lanthanide-based luminescent sensors, this compound offers a structurally distinct scaffold whose interlayer spacing, molecular packing, and energy-transfer properties can be systematically compared with the established 16-Phth and 18-Phth monoester systems [2][3].

Extreme-Hydrophobicity Plasticizer for Low-Leaching Applications

The computed LogP of 13.74 for hexadecyl octadecyl phthalate corresponds to water solubility that is more than five orders of magnitude lower than that of di-n-octyl phthalate (LogP ~8.1) and more than six orders lower than DEHP (LogP ~7.6) [4]. This extreme hydrophobicity, coupled with the class-level understanding that long-chain linear phthalates exhibit slower extraction by polar media [1], makes the compound a candidate plasticizer for PVC or other polymer articles intended for prolonged water contact — including pond liners, irrigation tubing, and marine coatings — where regulatory or performance requirements demand minimal plasticizer leaching into aqueous environments. The hydrolytic stability of long-chain phthalate diesters is further supported by environmental fate studies showing that abiotic hydrolysis is not a significant degradation pathway for phthalate esters under environmental conditions [5].

Structure–Property Studies of Asymmetric Plasticizers

The asymmetric architecture of hexadecyl octadecyl phthalate — one C16 and one C18 chain on the same phthalate core — distinguishes it from both symmetric di-n-alkyl phthalates (e.g., distearyl phthalate, CAS 14117-96-5) and commercial mixed-ester blends (e.g., CAS 68442-70-6) that contain statistical mixtures of symmetric and asymmetric species [6]. As noted in the plasticizer literature, asymmetric phthalate esters can exhibit plasticizing properties that differ from the mechanical mixability of the corresponding symmetric diesters [7]. For industrial R&D groups and academic polymer science laboratories studying plasticizer structure–property relationships, this compound provides a molecularly defined, single-component asymmetric system against which the performance of symmetric diesters and commercial mixed-ester blends can be quantitatively benchmarked — supporting rational plasticizer selection rather than empirical trial-and-error.

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